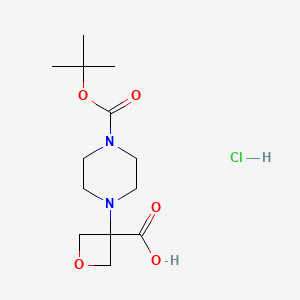![molecular formula C19H16FN3O3S B2627029 1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide CAS No. 1251575-92-4](/img/structure/B2627029.png)
1-(3-fluorophenyl)-6-methoxy-N~3~-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydro-3-pyridazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of the compound would likely involve several steps, each requiring optimization to ensure good yield and purity. Techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) might be used to monitor the progress of reactions and the purity of the product.Chemical Reactions Analysis
Researchers would study how the compound reacts under various conditions, and with different reagents, to understand its chemical behavior. This could involve carrying out a series of reactions and analyzing the products using the techniques mentioned above.Physical And Chemical Properties Analysis
The compound’s physical and chemical properties, such as its melting point, boiling point, solubility, stability, and reactivity, would be studied using various analytical techniques.Applications De Recherche Scientifique
Kinase Inhibition
Research by Schroeder et al. (2009) identified potent and selective Met kinase inhibitors, focusing on the modification of pyridine and pyridone positions to improve enzyme potency and solubility. Their findings demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, leading to the advancement of the study compound into clinical trials Schroeder et al., 2009.
Antimicrobial Activity
Patel and Patel (2010) synthesized 2-substituted phenyl-3-{1-cyclopropyl-6-fluoro-7-[4-(4-methoxyphenyl)piperazin-1-yl]-4-oxo-1,4-dihydroquinoline} carboxamido-1,3-thiazolidin-4-ones, deriving from a lead molecule and demonstrating significant antifungal and antibacterial activities Patel & Patel, 2010.
Chemical Synthesis and Structure
Kosolapova et al. (2013) explored the reactions of 3-chloro-5-methoxy-4-[(4-methylphenyl)sulfanyl]-2(5H)-furanone with nitrogen-containing binucleophilic agents, leading to the formation of novel pyrrol-2-one and pyridazin-3(2H)-one derivatives, providing insight into the versatility of these chemical structures in synthesizing heterocyclic compounds Kosolapova et al., 2013.
Central Nervous System Activities
Barlin et al. (1992) reported the synthesis of 6-(N-benzyl-N-methylamino)-3-methoxy-2-phenyl(imidazo[1,2-b]pyridazines) and their ability to displace [3H]diazepam from rat brain membrane preparations, suggesting potential CNS activities of these compounds Barlin et al., 1992.
Antibacterial Agents
Mu et al. (1989) prepared analogues of 1-(P-fluorophenyl)-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl) cinnoline-3-carboxylic acid, revealing that electron densities on oxygen atoms significantly influence antibacterial activity Mu et al., 1989.
Safety And Hazards
The compound’s safety profile would be evaluated through toxicology studies. This could involve testing its effects on cells in culture (in vitro) and in animal models (in vivo).
Orientations Futures
Based on the results of these studies, researchers would decide on the next steps. This could involve further optimization of the compound’s synthesis, more detailed studies of its mechanism of action, or preclinical testing if the compound shows therapeutic potential.
Propriétés
IUPAC Name |
1-(3-fluorophenyl)-6-methoxy-N-(3-methylsulfanylphenyl)-4-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-26-17-11-16(24)18(22-23(17)14-7-3-5-12(20)9-14)19(25)21-13-6-4-8-15(10-13)27-2/h3-11H,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTQRLOGNEDRDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)C(=NN1C2=CC(=CC=C2)F)C(=O)NC3=CC(=CC=C3)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-6-methoxy-N-[3-(methylsulfanyl)phenyl]-4-oxo-1,4-dihydropyridazine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

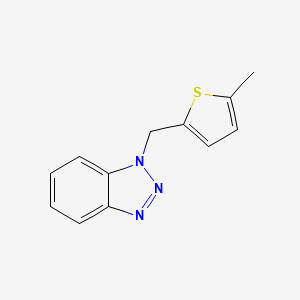
![5,6,7,8-Tetrahydroimidazo[1,2-b]pyridazine-3-carboxylic acid;hydrochloride](/img/structure/B2626948.png)
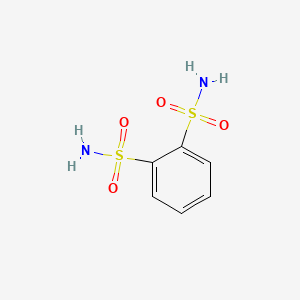
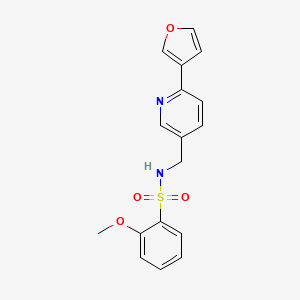
![2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2626953.png)
![2-Amino-2-[3-(5-fluoro-2-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2626954.png)
![1,3-dimethyl-8-{[(4-methylphenyl)methyl]sulfanyl}-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2626957.png)
![N-[1-(2,2-Dimethyl-3H-1-benzofuran-5-yl)propyl]oxirane-2-carboxamide](/img/structure/B2626958.png)
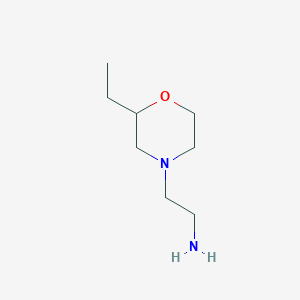
![1-[(6-Chloro-5-methylpyridin-3-yl)sulfonyl]-4-(trifluoromethyl)piperidin-4-ol](/img/structure/B2626960.png)
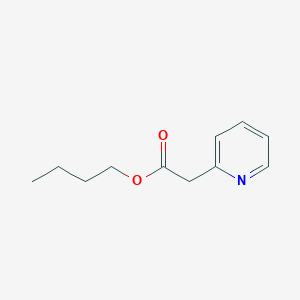
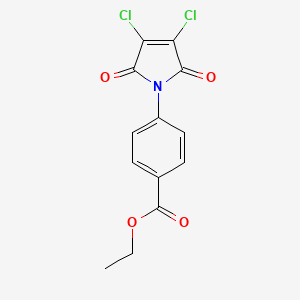
![(4-(3-Chlorophenyl)piperazin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone](/img/structure/B2626967.png)
